molecular formula C24H24N4O2 B3313642 1-{[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline CAS No. 946381-53-9

1-{[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline

Cat. No. B3313642
CAS RN: 946381-53-9
M. Wt: 400.5 g/mol
InChI Key: OUJSQNAIKVHIOK-UHFFFAOYSA-N
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Description

1,3,4-Oxadiazole is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom . It’s been demonstrated to be the biologically active unit in a number of compounds . Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This structure is a component of many natural substances, such as tryptophan, an essential amino acid, and neurotransmitters like serotonin.


Synthesis Analysis

Several methods have been reported for the synthesis of 1,3,4-oxadiazoles. The commonly used synthetic route includes reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents such as phosphorous oxychloride .


Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives can be established by the combined practice of UV, IR, 1H NMR, 13C NMR, and mass spectrometry .

Scientific Research Applications

Acetylcholinesterase Inhibitors

Compounds with a 1,3,4-oxadiazole structure have been evaluated as acetylcholinesterase inhibitors . Acetylcholinesterase inhibitors are used in the treatment of Alzheimer’s disease and other dementias. They work by preventing the breakdown of acetylcholine, a chemical that is important for the processes of memory, thinking, and reasoning .

Antiviral Agents

Indole derivatives have shown potential as antiviral agents . They have been found to inhibit the replication of various viruses, including influenza A and Coxsackie B4 virus .

Anti-inflammatory Agents

Indole derivatives have also demonstrated anti-inflammatory properties . They can potentially be used in the treatment of conditions characterized by inflammation, such as arthritis, asthma, and inflammatory bowel disease .

Anticancer Agents

Indole derivatives have been studied for their anticancer properties . They have shown potential in inhibiting the growth of various types of cancer cells .

Antioxidant Agents

Indole derivatives can act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

Antimicrobial Agents

Compounds with an imidazole structure have shown good antimicrobial potential . They can potentially be used in the treatment of various bacterial and fungal infections .

Antifungal Agents

Compounds with a 1,3,4-oxadiazole structure have been evaluated for their antifungal activities . They have shown potential in inhibiting the growth of various types of fungi .

Antidiabetic Agents

Indole derivatives have shown potential as antidiabetic agents . They can potentially be used in the treatment of diabetes, a condition characterized by high blood sugar levels .

Mechanism of Action

Oxadiazole derivatives have been found to exhibit antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities . The mechanism of action often involves interactions with biomacromolecules via hydrogen bonds .

Future Directions

Oxadiazole derivatives have shown significant biological activity, making them a focus of attention for long-term research . Future research may focus on optimizing the pharmacophore to generate a series of improved lead compounds .

properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)indol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2/c1-2-8-22-25-26-24(30-22)21-15-18-10-4-6-13-20(18)28(21)16-23(29)27-14-7-11-17-9-3-5-12-19(17)27/h3-6,9-10,12-13,15H,2,7-8,11,14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJSQNAIKVHIOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-{[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
1-{[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline
Reactant of Route 3
Reactant of Route 3
1-{[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline
Reactant of Route 4
Reactant of Route 4
1-{[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline
Reactant of Route 5
1-{[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline
Reactant of Route 6
Reactant of Route 6
1-{[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline

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